[4-(2-METHYLBENZYL)PIPERAZINO](PHENYL)METHANONE
Description
4-(2-Methylbenzyl)piperazinomethanone is a piperazine-derived compound featuring a 2-methylbenzyl substituent on the piperazine ring and a phenyl methanone group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16-7-5-6-10-18(16)15-20-11-13-21(14-12-20)19(22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNIBCSPNFLNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 2-methylbenzyl chloride with piperazine, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions. The reactions are usually carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Overview
The compound 4-(2-methylbenzyl)piperazinomethanone is a complex organic molecule with significant implications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a piperazine moiety and a phenyl group, allows for diverse applications ranging from drug development to material science.
Synthesis Routes
The synthesis of 4-(2-methylbenzyl)piperazinomethanone typically involves:
- Formation of Piperazine Intermediate : Reaction of 2-methylbenzyl chloride with piperazine.
- Coupling Reaction : The piperazine intermediate is coupled with a suitable phenyl ketone under basic conditions.
Medicinal Chemistry
4-(2-Methylbenzyl)piperazinomethanone has been investigated for its potential therapeutic properties:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit selective serotonin reuptake inhibition, making them candidates for antidepressant drugs .
- Anti-cancer Properties : Studies have shown that related piperazine derivatives can inhibit cancer cell proliferation through modulation of key signaling pathways .
Biological Studies
This compound is utilized as a biochemical probe:
- Enzyme Inhibition Studies : It has been employed to study the interactions with enzymes such as tyrosinase, demonstrating potential in treating melanin-related disorders .
- Pharmacological Profiling : The compound's ability to interact with various receptors makes it valuable for pharmacological research aimed at understanding drug-receptor dynamics.
Material Science
In industrial applications, 4-(2-Methylbenzyl)piperazinomethanone serves as an intermediate in the synthesis of high-performance polymers and coatings due to its robust chemical properties and stability under various conditions.
Case Study 1: Antidepressant Development
A series of compounds derived from 4-(2-methylbenzyl)piperazinomethanone were synthesized and tested for their efficacy as selective serotonin reuptake inhibitors (SSRIs). Results indicated that modifications to the piperazine structure enhanced binding affinity to serotonin transporters, showing promise for future antidepressant therapies .
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted on derivatives of this compound demonstrated significant inhibition of cancer cell lines through apoptosis induction mechanisms. The studies highlighted the importance of structural modifications in enhancing biological activity against specific cancer types .
Mechanism of Action
The mechanism of action of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among piperazino-methanone derivatives:
| Compound Name | Substituents on Piperazine | Methanone Group | Key Structural Notes | Reference |
|---|---|---|---|---|
| 4-(2-Methylbenzyl)piperazinomethanone | 2-Methylbenzyl | Phenyl | Moderate lipophilicity; steric bulk | – |
| [4-(4-Fluorobenzyl)piperazin-1-yl]methanone | 4-Fluorobenzyl | Varied benzoyl groups | Enhanced electronic effects (F substituent) | |
| {4-[4-(Chloromethyl)benzoyl]-1-piperazinyl}(2-furyl)methanone | 4-(Chloromethyl)benzoyl | 2-Furyl | Reactive chloromethyl group; heterocyclic methanone | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminobenzoyl | Furan-2-yl | Amino group improves solubility | |
| (4-Nitrophenyl)(piperazino)methanone | – | 4-Nitrophenyl | Strong electron-withdrawing nitro group |
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methylbenzyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like nitro () or fluorobenzyl (), which may alter electronic distribution and binding affinity.
- Heterocyclic vs. Aromatic Methanone: Furyl () and nitrophenyl () groups introduce polarity compared to the phenyl group, affecting solubility and hydrogen-bonding capacity.
Physicochemical Properties
- Lipophilicity: The 2-methylbenzyl group likely increases logP compared to fluorobenzyl () or aminobenzoyl () derivatives.
- Solubility: Amino () and furyl () groups enhance water solubility, whereas nitro () and chloromethyl () groups may reduce it.
Biological Activity
The compound 4-(2-Methylbenzyl)piperazinomethanone is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of 4-(2-Methylbenzyl)piperazinomethanone features a piperazine ring substituted with a 2-methylbenzyl group and a phenylmethanone moiety. This unique structure is hypothesized to contribute to its biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves binding to specific sites on these targets, thereby modulating their activity. For instance, compounds with similar structures have been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders.
Biological Activity Overview
Research indicates that derivatives of piperazine, including 4-(2-Methylbenzyl)piperazinomethanone, exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have reported that piperazine derivatives possess moderate to good antimicrobial properties. For example, compounds derived from similar structures have shown effectiveness against various bacterial strains .
- Antitumor Effects : Piperazine derivatives are also being investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through various pathways, although specific data for 4-(2-Methylbenzyl)piperazinomethanone remains limited.
- Neuropharmacological Effects : Certain piperazine derivatives have demonstrated activity in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Research has indicated that modifications to the piperazine ring and substituents can significantly impact potency and selectivity against specific targets.
| Compound Structure | Biological Activity | IC50 Values |
|---|---|---|
| 4-(2-Methylbenzyl)piperazinomethanone | Tyrosinase Inhibition | TBD |
| 4-Fluorobenzylpiperazine Derivative | Tyrosinase Inhibition | 0.18 μM |
| 2-Substituted Thiazole-Piperazine Derivative | Antimicrobial | Moderate to Good |
Case Studies
- Tyrosinase Inhibition : A study evaluated several piperazine derivatives for their ability to inhibit tyrosinase from Agaricus bisporus. Compounds similar to 4-(2-Methylbenzyl)piperazinomethanone exhibited significant inhibition, suggesting potential applications in skin lightening agents .
- Antimicrobial Screening : Another study synthesized a series of thiazole-piperazine derivatives, demonstrating that modifications could enhance antimicrobial activity against various pathogens . These findings support the notion that structural variations can lead to improved efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
